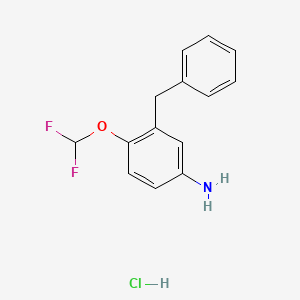
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H13F2NO•HCl and a molecular weight of 285.72 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride consists of 14 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 chlorine atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is 285.72 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用
Synthesis of Heterocycles
- Research Context : In a study by Kollenz et al. (1977), 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione reacts with aldehydes or ketones, including aniline derivatives, to produce 1,3-dioxin-4-ones. This highlights the role of aniline compounds in synthesizing complex organic structures, possibly including 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Kollenz, Ziegler, Ott, & Kriwetz, 1977).
Spectroscopic Studies
- Research Findings : In a 2014 study, the Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline were recorded and analyzed. This study is significant for understanding the vibrational, structural, and electronic properties of similar aniline compounds, including 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Saravanan, Balachandran, & Viswanathan, 2014).
Intramolecular Catalysis
- Application in Catalysis : A 1976 study by Hawkins explored the hydrolysis of phthalanilic acids, which are structurally related to aniline derivatives. Such studies could provide insights into catalytic processes involving 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Hawkins, 1976).
Polymer Chemistry
- Synthesis and Applications : Andreu et al. (2006) discussed the synthesis of benzoxazines derived from aniline and 4-hydroxybenzoic acid. This research has implications for the synthesis and application of polymers using aniline derivatives like 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Andreu, Espinosa, Galià, Cádiz, Ronda, & Reina, 2006).
Antimicrobial Activity
- Pharmaceutical Applications : Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives using aniline compounds, testing them for antimicrobial activity. This suggests potential pharmaceutical applications for 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride (Habib, Hassan, & El‐Mekabaty, 2013).
Direct Conversion Processes
- Chemical Transformations : Baigrie et al. (1972) explored the reaction of aniline with various agents, leading to different chemical transformations. Such research is essential for understanding the reactions and potential applications of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride in various synthesis processes (Baigrie, Cadogan, Mitchell, Robertson, & Sharp, 1972).
Safety and Hazards
The safety data sheet for a similar compound, 3-(Difluoromethoxy)aniline, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . It is advised to store in a well-ventilated place and keep the container tightly closed .
特性
IUPAC Name |
3-benzyl-4-(difluoromethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZRNWEKCFCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

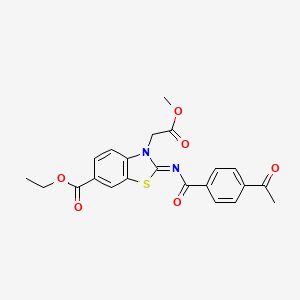
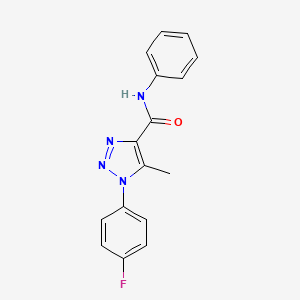
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
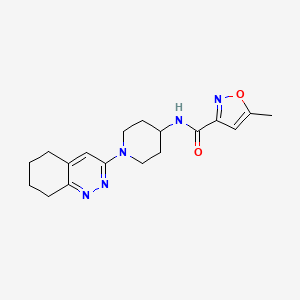
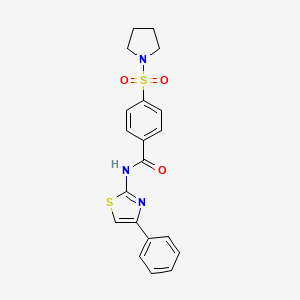
![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)

![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)
![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)
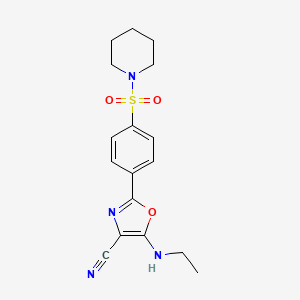
![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)